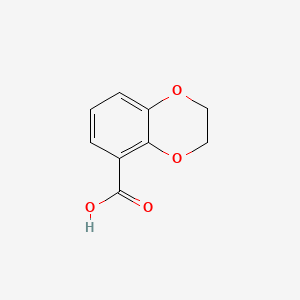

2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLSWKVAHAJSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196168 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-53-9 | |

| Record name | 1,4-Benzodioxan-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-1,4-BENZODIOXIN-5-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MM53EOJ8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

This document provides a comprehensive overview of the synthetic pathway for 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented with detailed experimental protocols, quantitative data, and a visual workflow diagram to aid researchers and professionals in the field of drug development.

Synthetic Overview

The primary synthetic route to this compound commences with 2,3-dihydroxybenzoic acid. The synthesis involves a three-step process: esterification of the starting material, followed by a cyclization reaction to form the benzodioxane ring, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocols

The following protocols are adapted from established synthetic procedures.[1]

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate (Compound 13)

-

To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, add concentrated sulfuric acid (0.3 mL) at 5 °C.

-

Reflux the reaction mixture for 12 hours.

-

After cooling to room temperature, concentrate the mixture under vacuum.

-

Dissolve the resulting mass in ethyl acetate and wash it three times with a sodium carbonate solution.

-

Dry the organic extract over magnesium sulfate and concentrate it under reduced pressure to obtain Methyl 2,3-dihydroxybenzoate as a white powder.

Step 2: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (Compound 14)

-

To a suspension of Methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and potassium carbonate (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide, add 1,2-dibromoethane (0.17 mL, 2.0 mmol).

-

Stir the reaction mixture under reflux for 10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate.

Step 3: Synthesis of this compound

-

Hydrolyze the ester group in Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate using lithium hydroxide.

-

A general procedure involves stirring the ester (2.0 mmol) with lithium hydroxide (0.096 g, 4.0 mmol) and water (2 mL) in 10 mL of tetrahydrofuran at room temperature for 10 hours.[1]

-

After removing the solvent under vacuum, dilute the reaction mixture with ethyl acetate and extract with water.

-

Acidify the aqueous extract using 2N aqueous hydrochloric acid solution, followed by extraction with ethyl acetate (3 x 20 mL) to yield the carboxylic acid.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis.

| Step | Product | Starting Material | Reagents | Solvent | Conditions | Yield | Physical Appearance |

| 1 | Methyl 2,3-dihydroxybenzoate | 2,3-dihydroxybenzoic acid | Methanol, Sulfuric acid | Methanol | Reflux, 12h | 85% | White powder |

| 2 | Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate | Methyl 2,3-dihydroxybenzoate | 1,2-dibromoethane, K₂CO₃ | DMF | Reflux, 10h | - | - |

| 3 | This compound | Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate | LiOH, HCl | THF/Water | Room Temp, 10h | - | White to light yellow crystal powder |

Note: Specific yield for steps 2 and 3 were not detailed in the referenced literature for the carboxylic acid, but a 70% yield was reported for the subsequent conversion to the amide.

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, synthesis, and spectral characteristics of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid. While this compound serves as a valuable building block in medicinal chemistry, its direct biological activities are not extensively documented in publicly available literature. Research has predominantly focused on the pharmacological properties of its derivatives.

Core Chemical Properties

This compound, also known as 1,4-Benzodioxan-5-carboxylic acid, is a heterocyclic compound with the molecular formula C₉H₈O₄.[1] Its chemical structure consists of a benzene ring fused to a 1,4-dioxane ring, with a carboxylic acid group substituted at the 5-position. This arrangement provides a rigid scaffold that is attractive for the design of biologically active molecules.[2][3]

Quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Melting Point | 195.5-196.5 °C | [1] |

| Boiling Point | 334.1 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 4.09 ± 0.20 | |

| XLogP3 | 1.2 | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from 2,3-dihydroxybenzoic acid. The general synthetic route involves the protection of the carboxylic acid group via esterification, followed by the formation of the dioxane ring, and finally, deprotection to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on the synthesis of the methyl ester intermediate, as described in the literature, followed by a standard hydrolysis procedure.[4]

Step 1: Esterification of 2,3-Dihydroxybenzoic Acid to Methyl 2,3-Dihydroxybenzoate [4]

-

To a solution of 2,3-dihydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours.

-

After cooling, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2,3-dihydroxybenzoate.

Step 2: Cyclization to Methyl 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxylate [4]

-

To a suspension of methyl 2,3-dihydroxybenzoate and potassium carbonate in a suitable solvent such as dimethylformamide (DMF), add 1,2-dibromoethane.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield methyl 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxylate.

Step 3: Hydrolysis to this compound [4]

-

Dissolve the methyl 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxylate from the previous step in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Add an excess of a strong base, such as lithium hydroxide or sodium hydroxide.

-

Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Properties

The structural features of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the protons of the dioxane ring, and the acidic proton of the carboxylic acid. The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm). The four protons of the dioxane ring would likely appear as a multiplet around 4.3-4.5 ppm. The carboxylic acid proton would be a broad singlet, typically far downfield (>10 ppm), and its position can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be found in the range of 165-185 ppm. The aromatic carbons would resonate between 110 and 150 ppm, and the two carbons of the dioxane ring would appear in the range of 60-70 ppm.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5]

-

C=O Stretch: A strong, sharp absorption band will be present between 1760 and 1690 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[5]

-

C-O Stretch: An absorption band in the region of 1320-1210 cm⁻¹ is expected for the C-O single bond of the carboxylic acid.[5]

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will also be present.

Biological Activity and Signaling Pathways

There is limited direct information on the biological activity and specific signaling pathways of this compound itself. However, the 2,3-dihydro-1,4-benzodioxine scaffold is a key pharmacophore in numerous biologically active compounds, and derivatives of the title compound have been investigated for various therapeutic applications.

Derivatives as PARP1 Inhibitors

One of the most notable activities of derivatives of this scaffold is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[4] The corresponding carboxamide, 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide , has been identified as a PARP1 inhibitor.[4] PARP1 inhibitors are a clinically important class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The proposed mechanism of action for PARP1 inhibitors involves the concept of "synthetic lethality." In cancer cells with defective homologous recombination (HR) DNA repair (e.g., due to BRCA mutations), the inhibition of PARP1-mediated base excision repair (BER) leads to the accumulation of single-strand breaks. These breaks are converted to double-strand breaks during DNA replication, which cannot be repaired in the absence of a functional HR pathway, ultimately leading to cell death.

Conclusion

This compound is a well-characterized compound with established chemical properties and synthetic routes. Its primary significance in the field of drug discovery lies in its role as a versatile scaffold for the development of novel therapeutic agents. While the core molecule itself has not been a major focus of biological investigation, its derivatives, particularly the corresponding carboxamide, have shown promise as inhibitors of important biological targets like PARP1. This technical guide provides a foundational understanding of the chemical nature of this compound, which is essential for researchers and scientists working on the design and synthesis of new drugs based on this valuable heterocyclic system. Further research into the direct biological effects of the title compound may reveal new therapeutic opportunities.

References

- 1. echemi.com [echemi.com]

- 2. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]

- 3. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

Spectroscopic and Methodological Profile of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid. These predictions are derived from the experimental data of its corresponding carboxamide and general spectroscopic principles for carboxylic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~7.4-7.6 | Multiplet | 1H | Ar-H |

| ~6.9-7.1 | Multiplet | 2H | Ar-H |

| ~4.4 | Multiplet | 2H | -OCH₂- |

| ~4.3 | Multiplet | 2H | -OCH₂- |

Predicted based on data for 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, where the aromatic protons appear at δ 7.34 (dd), 6.98 (dd), and 6.87 (t), and the dioxine protons at δ 4.37-4.35 (m) and 4.28-4.26 (m)[2]. The carboxylic acid proton chemical shift is a general approximation for such compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | -COOH |

| ~144 | Ar-C (quaternary) |

| ~142 | Ar-C (quaternary) |

| ~124 | Ar-CH |

| ~122 | Ar-CH |

| ~120 | Ar-CH |

| ~118 | Ar-C (quaternary) |

| ~65 | -OCH₂- |

| ~64 | -OCH₂- |

Predicted based on data for 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, which shows signals at δ 165.87 (C=O), 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, and 63.55[2].

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description |

| 3300-2500 (broad) | O-H stretch of carboxylic acid |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| 1710-1680 | C=O stretch of carboxylic acid |

| ~1600, ~1480 | Aromatic C=C stretch |

| 1320-1210 | C-O stretch |

| 1200-1000 | C-O-C stretch of the dioxine ring |

Based on general characteristic IR absorption frequencies for carboxylic acids and aromatic ethers.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular ion) |

| 163 | [M - OH]⁺ |

| 135 | [M - COOH]⁺ |

| 107 | Fragmentation of the benzodioxine ring |

| 77 | Phenyl fragment |

Based on typical fragmentation patterns of aromatic carboxylic acids.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2,3-dihydroxybenzoic acid.

Step 1: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate [2]

-

To a solution of methyl 2,3-dihydroxybenzoate (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.1 equivalents).

-

Add 1,2-dibromoethane (1 equivalent) to the suspension.

-

Stir the reaction mixture under reflux for 10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purify the product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound [2]

-

Dissolve the purified methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2 equivalents) to the solution.

-

Stir the mixture at room temperature for 10 hours.

-

After the reaction is complete (monitored by TLC), remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

-

Acidify the aqueous layer to a pH of ~2 using 2N hydrochloric acid (HCl).

-

Extract the precipitated carboxylic acid with ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.

Spectroscopic Analysis Protocols

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse program. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

2.2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

2.2.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.

Biological Activity and Signaling Pathway

Derivatives of 2,3-dihydro-1,4-benzodioxine have shown a wide range of biological activities, including acting as inhibitors of enzymes relevant to cancer therapy.[2] Specifically, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a direct derivative of the title compound, has been identified as a lead compound for the inhibition of Poly(ADP-ribose)polymerase 1 (PARP1).[2] PARP1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer treatment, particularly in cancers with deficiencies in other DNA repair pathways like BRCA mutations.

The inhibition of PARP1 by compounds like the 2,3-dihydro-1,4-benzodioxine-5-carboxamide disrupts the repair of single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they are converted into more lethal double-strand breaks. In cancer cells with defective homologous recombination repair (e.g., BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.

References

- 1. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1,4-Benzodioxan-5-carboxylic Acid (CAS 4442-53-9)

This technical guide provides a comprehensive overview of the properties, synthesis, and biological applications of 1,4-Benzodioxan-5-carboxylic acid (CAS 4442-53-9), a versatile heterocyclic building block in medicinal chemistry.

Core Properties and Safety Information

1,4-Benzodioxan-5-carboxylic acid, also known as 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, is a solid compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1][2][3]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 4442-53-9 | [1][2][3] |

| Molecular Formula | C₉H₈O₄ | [1][2][3] |

| Molecular Weight | 180.16 g/mol | [1][2][3] |

| Appearance | Solid | [1][2][3] |

| Melting Point | 90-94 °C | [1][2][3] |

| Purity | ≥98% | [2] |

Safety and Handling

The compound is classified with the signal word "Warning" and is associated with the following hazard codes: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1][2][3]

| Hazard Information | Details | Reference(s) |

| Signal Word | Warning | [1][2][3] |

| Hazard Codes | H315, H319, H335 | [1][2][3] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1][2][3] |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | [1][2][3] |

| Storage Class | 11 (Combustible Solids) | [1][2][3] |

Applications in Drug Discovery and Development

1,4-Benzodioxan-5-carboxylic acid serves as a key intermediate and starting material in the synthesis of various biologically active molecules. Its rigid scaffold and functional handle (carboxylic acid) make it a valuable component for structure-activity relationship (SAR) studies.

Matrix Metalloproteinase-13 (MMP-13) Inhibition

Background: Matrix metalloproteinase-13 (MMP-13), a collagenase, plays a significant role in the degradation of the extracellular matrix and is implicated in pathological conditions such as osteoarthritis and cancer metastasis.[4] Selective inhibition of MMP-13 is a therapeutic strategy to mitigate these conditions. 1,4-Benzodioxan-5-carboxylic acid has been identified as a potential exosite-binding inhibitor of MMP-13.

Quantitative Data:

| Compound | Target | Inhibitory Activity | Reference(s) |

| 1,4-Benzodioxan-5-carboxylic acid | MMP-13 | Not specified, but showed considerable inhibitory activity |

Experimental Protocol: MMP-13 Inhibition Assay (Representative)

A typical experimental workflow to assess MMP-13 inhibition involves a fluorogenic substrate assay.

-

Enzyme Activation: Recombinant human pro-MMP-13 is activated with p-aminophenylmercuric acetate (APMA).

-

Inhibitor Preparation: A stock solution of 1,4-Benzodioxan-5-carboxylic acid is prepared in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Reaction: The assay is performed in a 96-well plate. Activated MMP-13 is pre-incubated with varying concentrations of the inhibitor.

-

Substrate Addition: A fluorogenic MMP-13 substrate is added to initiate the reaction.

-

Fluorescence Measurement: The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.

Signaling Pathway: MMP-13 Regulation

MMP-13 expression is regulated by various signaling pathways, including the MAPK and NF-κB pathways, which are often activated by pro-inflammatory cytokines like IL-1β and TNF-α.

Synthesis of Serotonin Receptor Antagonists

Background: Serotonin (5-HT) receptors are a family of G protein-coupled receptors that are targets for a wide range of therapeutics, including those for psychiatric disorders, migraines, and gastrointestinal conditions. 1,4-Benzodioxan-5-carboxylic acid has been used as a scaffold to synthesize potent and selective 5-HT₄ receptor antagonists.

Experimental Protocol: Synthesis of a 5-HT₄ Antagonist (Representative)

The synthesis of a 5-HT₄ antagonist derived from 1,4-Benzodioxan-5-carboxylic acid typically involves an amide coupling reaction.

-

Acid Chloride Formation: 1,4-Benzodioxan-5-carboxylic acid is converted to its corresponding acid chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM).

-

Amine Coupling: The resulting acid chloride is then reacted with a suitable amine, for instance, a substituted piperidine derivative, in the presence of a base (e.g., triethylamine) to form the final amide product.

-

Purification: The crude product is purified using column chromatography on silica gel.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway: 5-HT₄ Receptor Signaling

The 5-HT₄ receptor is a Gs-coupled GPCR. Its activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).

Precursor for Clathrin Heavy Chain (CHC) Binding Compounds

Background: Clathrin-mediated endocytosis is a vital cellular process for internalizing molecules from the cell surface. Compounds that interact with components of the endocytic machinery, such as clathrin heavy chain (CHC), can have profound effects on cellular processes and are of interest in cancer research. 1,4-Benzodioxan-5-carboxylic acid has been used in the synthesis of compounds that bind to CHC and disrupt spindle assembly, leading to cancer cell apoptosis.

Experimental Protocol: Synthesis of a CHC-Binding Compound (Representative)

The synthesis involves incorporating the 1,4-benzodioxan-5-carboxylic acid moiety into a larger molecule, often through amide bond formation.

-

Activation of Carboxylic Acid: 1,4-Benzodioxan-5-carboxylic acid is activated using a coupling reagent such as HATU or EDC in the presence of a base like DIPEA in an anhydrous solvent (e.g., DMF).

-

Coupling with an Amine: The activated acid is then reacted with an amine-containing fragment, which could be a piperazine derivative or another suitable building block.

-

Work-up and Purification: The reaction mixture is worked up by extraction and purified by flash chromatography to yield the desired product.

-

Structural Verification: The final compound is characterized by NMR and mass spectrometry.

Workflow: Clathrin-Mediated Endocytosis

This workflow illustrates the key stages of clathrin-mediated endocytosis, a process that can be modulated by compounds derived from 1,4-Benzodioxan-5-carboxylic acid.

Intermediate in the Synthesis of PTP1B Inhibitors

Background: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes and obesity. 1,4-Benzodioxan-5-carboxylic acid has been utilized in the synthesis of small molecule inhibitors of PTP1B.

Experimental Protocol: Synthesis of a PTP1B Inhibitor (Representative)

A common synthetic route involves the functionalization of the carboxylic acid group.

-

Reduction of Carboxylic Acid: The carboxylic acid of 1,4-Benzodioxan-5-carboxylic acid is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.

-

Further Functionalization: The resulting alcohol can then be further modified, for example, by conversion to an alkyl halide followed by coupling with other moieties to build the final inhibitor structure.

-

Purification and Characterization: Each step is followed by appropriate work-up and purification, and the structures of intermediates and the final product are confirmed by spectroscopic analysis.

Signaling Pathway: PTP1B in Insulin Signaling

PTP1B dephosphorylates the activated insulin receptor and its substrates (like IRS-1), thus attenuating the downstream signaling cascade that leads to glucose uptake.

References

- 1. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis | MDPI [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Characterization of an exosite binding inhibitor of matrix metalloproteinase 13 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid. This compound, a key heterocyclic scaffold, is of significant interest in medicinal chemistry and drug development. This document outlines the expected outcomes from various spectroscopic techniques, presents data in a clear, tabular format, and provides detailed experimental protocols.

Molecular Structure and Properties

This compound possesses a bicyclic structure, fusing a benzene ring with a 1,4-dioxane ring, and bearing a carboxylic acid substituent at position 5.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈O₄[1][2][3] |

| Molecular Weight | 180.16 g/mol [1][2] |

| CAS Number | 4442-53-9[1][2] |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 195.5-196.5 °C[1] |

| Boiling Point | 334.1 °C at 760 mmHg[1] |

Spectroscopic Analysis for Structure Elucidation

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the protons on the dioxane ring, and the acidic proton of the carboxylic acid. Based on data from the closely related 2,3-dihydro-1,4-benzodioxine-5-carboxamide, the following proton signals are predicted.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~13.0 | br s | 1H | -COOH | - |

| ~7.4-7.3 | dd | 1H | H-6 | J = 8.0, 1.8 |

| ~7.0-6.9 | dd | 1H | H-8 | J = 8.0, 1.7 |

| ~6.9-6.8 | t | 1H | H-7 | J = 7.9 |

| ~4.4-4.3 | m | 2H | -OCH₂- | - |

| ~4.3-4.2 | m | 2H | -OCH₂- | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet for the carboxylic acid proton is exchangeable with D₂O.

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | -COOH |

| ~144.0 | C-4a |

| ~142.0 | C-8a |

| ~124.0 | C-6 |

| ~122.5 | C-5 |

| ~120.5 | C-8 |

| ~119.0 | C-7 |

| ~64.5 | -OCH₂- |

| ~63.5 | -OCH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying structural motifs.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 163 | Moderate | [M - OH]⁺ |

| 135 | High | [M - COOH]⁺ |

| 107 | Moderate | [C₇H₇O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 5: Predicted FT-IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid)[4][5] |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| 1760-1690 | Strong | C=O stretch (Carboxylic acid)[4][5] |

| ~1600, ~1500 | Medium | C=C stretch (Aromatic ring) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid and Ether)[4][5] |

| ~1250 | Strong | Asymmetric C-O-C stretch (Ether) |

| ~1050 | Strong | Symmetric C-O-C stretch (Ether) |

| 950-910 | Medium, Broad | O-H bend (Carboxylic acid)[4][5] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube and gently invert to ensure homogeneity.

¹H and ¹³C NMR Acquisition:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in methanol or a suitable volatile solvent.

Electron Ionization (EI) Mass Spectrometry:

-

Instrument: Agilent GC-MS system or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-500.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent with a diamond ATR accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Visualization of the Elucidation Workflow and Molecular Structure

The logical flow of the structure elucidation process and the final confirmed structure are visualized below using Graphviz.

References

"physical and chemical properties of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid"

An In-depth Technical Guide on the Physical and Chemical Properties of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1,4-Benzodioxan-5-carboxylic acid, is a heterocyclic compound featuring a benzodioxane core functionalized with a carboxylic acid group. Its rigid scaffold and potential for derivatization make it a valuable building block in medicinal chemistry and materials science. This compound serves as a key precursor in the synthesis of various biologically active molecules, most notably derivatives that function as Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, which are significant targets in cancer therapy.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis protocols, and biological relevance.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Reference(s) |

| CAS Number | 4442-53-9 | [3][4][5] |

| Molecular Formula | C₉H₈O₄ | [6][7] |

| Molecular Weight | 180.16 g/mol | [5][6][8] |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Melting Point | 193-194 °C / 195.5-196.5 °C Note: A value of 90-94 °C is also reported. | [5][6][9] |

| Boiling Point | 334.1 °C at 760 mmHg | [5][6] |

| Density | 1.4 ± 0.1 g/cm³ | [5][6] |

| pKa (Predicted) | 4.09 ± 0.20 | [5] |

| XLogP3 | 1.2 | [6][9] |

| Topological Polar Surface Area | 55.8 Ų | [6][8] |

| Flash Point | 139.3 ± 21.1 °C | [6] |

| Refractive Index | 1.587 | [6] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of the compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance spectrum provides detailed information about the hydrogen atom arrangement in the molecule.

| Parameter | Value | Reference |

| ¹H NMR (DMSO-d₆) | δ 12.5 (bs, 1H, -COOH), 7.20 (d, J=7.5 Hz, 1H, Ar-H), 7.02 (d, J=7.8 Hz, 1H, Ar-H), 6.84 (t, J=7.2 Hz, 1H, Ar-H), 4.27 (s, 4H, -O-CH₂-CH₂-O-) | [9] |

¹³C NMR and IR Spectroscopy

| Technique | Functional Group | Expected Chemical Shift / Frequency Range | Reference(s) |

| ¹³C NMR | Carboxylic Acid (C=O) | 170 - 185 ppm | [10] |

| Aromatic (C) | 125 - 150 ppm | [10] | |

| Ether (CH₂-O) | 60 - 80 ppm | [11] | |

| IR Spec. | Carboxylic Acid (O-H) | 3300 - 2500 cm⁻¹ (very broad) | [12][13] |

| C-H (Aromatic/Aliphatic) | 3100 - 2850 cm⁻¹ (sharp, superimposed on O-H) | [12] | |

| Carboxylic Acid (C=O) | 1730 - 1700 cm⁻¹ (strong) | [12][13] | |

| C-O (Ether/Acid) | 1320 - 1000 cm⁻¹ (strong) | [12][13] |

Experimental Protocols

Detailed methodologies for the synthesis and derivatization of this compound are crucial for its practical application.

Synthesis from 2,3-Dihydroxybenzoic Acid

This method involves the Williamson ether synthesis to form the dioxane ring.

Protocol: A mixture of 2,3-dihydroxybenzoic acid (10.8 g, 70 mmol), dry potassium carbonate (38.6 g, 280 mmol), and 1,2-dibromoethane (24 ml, 278 mmol) in 40 ml of N,N-dimethylformamide (DMF) is heated at 65°C for 24 hours under an inert atmosphere.[9] After cooling, the reaction mixture is diluted with water and extracted with ether to remove organic impurities. The aqueous phase is then acidified with a 3N hydrochloric acid solution, leading to the precipitation of the product.[9] The resulting solid is extracted with dichloromethane. After solvent evaporation, the residue is recrystallized from toluene to yield the final product as a white solid.[9]

Oxidative Synthesis from Carbaldehyde Precursor

This protocol describes the oxidation of the corresponding aldehyde to the carboxylic acid.

Protocol: A solution of 2,3-dihydrobenzo[b][6][14]dioxine-5-carbaldehyde (0.500 g, 3.04 mmol) in acetone (10 mL) is stirred and cooled to 0-5°C. An aqueous solution of sulphamic acid (0.455 g, 4.5 mmol) is added, and the mixture is stirred for 20 minutes. Subsequently, an aqueous solution of sodium chlorite (0.421 g, 4.5 mmol) is added, and the reaction proceeds at room temperature for 18 hours. Upon completion, the mixture is concentrated under reduced pressure and quenched with water. The solid product is collected by filtration and dried under vacuum.[9]

Derivatization: Conversion to Amide

The carboxylic acid can be converted to its corresponding amide, a key intermediate for PARP1 inhibitors.

Protocol: The general procedure involves hydrolyzing the methyl ester precursor or starting with the carboxylic acid.[1] The carboxylic acid (2.0 mmol) is treated with lithium hydroxide (4.0 mmol) in a tetrahydrofuran/water mixture and stirred at room temperature. After solvent removal, the mixture is diluted, and the aqueous layer is extracted. This aqueous extract is then acidified with 2N aqueous hydrochloric acid, and the carboxylic acid is re-extracted with ethyl acetate.[1] The isolated acid is then converted to the amide via a mixed-anhydride method, followed by reaction with an appropriate amine source.[1]

Biological Significance & Signaling Pathways

While the carboxylic acid itself is primarily a synthetic intermediate, its derivatives have significant biological activity. The corresponding amide, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) with an IC₅₀ of 5.8 μM.[1][2]

Role of PARP1 in Base Excision Repair (BER)

PARP1 is a crucial nuclear enzyme that acts as a first responder to DNA damage, particularly single-strand breaks (SSBs). It is a key component of the Base Excision Repair (BER) pathway, which corrects damage from oxidation and alkylation.[14]

Upon detecting a DNA break, PARP1 binds to the damaged site and becomes catalytically activated.[14] It uses NAD⁺ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nearby proteins, a process called PARylation.[2] This burst of PARylation serves two main purposes:

-

Signaling: The negatively charged PAR chains act as a scaffold, rapidly recruiting other DNA repair proteins, such as XRCC1 (X-ray repair cross-complementing protein 1) and DNA polymerase β, to the site of damage.[2][14]

-

Chromatin Remodeling: PARylation helps to decompact the local chromatin structure, making the damaged DNA more accessible to the repair machinery.

Inhibition of PARP1's catalytic activity prevents the efficient recruitment of the BER machinery.[14] While the SSB is recognized, the repair process is stalled. In cancer cells with other DNA repair defects (e.g., in BRCA1/2), these unresolved SSBs can degrade into more lethal double-strand breaks during DNA replication, leading to cell death through a concept known as synthetic lethality.

Safety and Handling

According to aggregated GHS information, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or a fume hood.[6]

References

- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disruption of PARP1 function inhibits base excision repair of a sub-set of DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Poly(ADP-ribose) Polymerase 1 in Nuclear and Mitochondrial Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. aacrjournals.org [aacrjournals.org]

- 14. PARP1 - Wikipedia [en.wikipedia.org]

The Biological Landscape of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid: A Technical Overview for Drug Discovery

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed technical guide on the biological significance of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid. While direct biological activity of the parent carboxylic acid is not extensively documented in publicly available literature, its role as a crucial scaffold and immediate precursor to potent enzymatic inhibitors highlights its importance in medicinal chemistry. This guide will focus on the established biological activity of its primary derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a known inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).

Core Compound: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

This molecule serves as a valuable starting material in the synthesis of biologically active compounds. Its structural rigidity and potential for functional group modification make it an attractive scaffold for designing targeted therapeutic agents.

Biological Activity Profile of Derivatives

The primary reported biological activity associated with the this compound scaffold is the inhibition of PARP1 by its amide derivative.

PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage repair pathway, specifically in the repair of single-strand breaks. Its inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

A derivative of the core compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide , has been identified as an inhibitor of PARP1.[1][2]

| Compound Name | Target | Assay Type | IC50 (μM) |

| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | Recombinant Enzyme Assay | 5.8[1][2] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of the active amide derivative and the subsequent enzymatic assay used to determine its inhibitory activity.

Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide

The synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide from its corresponding carboxylic acid is a multi-step process.[1]

Step 1: Esterification of 2,3-dihydroxybenzoic acid To a solution of 2,3-dihydroxybenzoic acid in methanol, concentrated sulfuric acid is added at a low temperature (e.g., 5 °C). The reaction mixture is then refluxed for several hours. After cooling and concentration, the resulting mass is dissolved in an organic solvent like ethyl acetate and washed with a sodium carbonate solution. The organic layer is dried and concentrated to yield methyl 2,3-dihydroxybenzoate.[1]

Step 2: Cyclization to Methyl 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxylate 1,2-Dibromoethane is added to a suspension of methyl 2,3-dihydroxybenzoate and potassium carbonate in dimethylformamide. The mixture is refluxed for an extended period. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The organic phase is then dried and evaporated to yield the cyclized ester.[1]

Step 3: Hydrolysis to this compound The methyl ester is hydrolyzed using a base such as lithium hydroxide.

Step 4: Amidation to 2,3-dihydro-1,4-benzodioxine-5-carboxamide The resulting carboxylic acid is converted to the final carboxamide product using a mixed-anhydride method.[1]

Caption: Synthetic workflow for 2,3-dihydro-1,4-benzodioxine-5-carboxamide.

Recombinant PARP1 Enzyme Assay

The inhibitory activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide against PARP1 was determined using a recombinant PARP1 enzyme assay.[1] The general principles of such an assay are outlined below.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1. Inhibitors of PARP1 will reduce the extent of this reaction.

General Procedure:

-

A solution of the test compound (e.g., 2,3-dihydro-1,4-benzodioxine-5-carboxamide) at various concentrations is prepared.

-

The compound is incubated with recombinant PARP1 enzyme, a histone-coated plate, and a reaction buffer containing biotinylated NAD+.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The plate is washed to remove unincorporated reagents.

-

A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose on the histones.

-

After another washing step, a colorimetric HRP substrate is added.

-

The absorbance is measured using a plate reader. The signal intensity is inversely proportional to the PARP1 inhibitory activity of the compound.

-

IC50 values are calculated from the dose-response curves.

Caption: Generalized workflow for a PARP1 enzymatic inhibition assay.

Signaling Pathway Involvement

The inhibition of PARP1 by 2,3-dihydro-1,4-benzodioxine-5-carboxamide directly implicates this chemical scaffold in the DNA damage repair pathway .

Caption: Simplified signaling pathway of PARP1 in DNA repair and its inhibition.

In the context of DNA single-strand breaks, PARP1 is activated and catalyzes the formation of poly(ADP-ribose) chains on itself and other nuclear proteins. This process facilitates the recruitment of other DNA repair enzymes to the site of damage, ultimately leading to the restoration of DNA integrity. By inhibiting PARP1, compounds like 2,3-dihydro-1,4-benzodioxine-5-carboxamide prevent this recruitment, leading to the accumulation of DNA damage and, in cancer cells with other repair defects, cell death.

Conclusion

While the biological activity of this compound itself remains to be fully elucidated, its significance as a synthetic precursor to potent enzyme inhibitors is clear. The PARP1 inhibitory activity of its amide derivative underscores the potential of the 2,3-dihydro-1,4-benzodioxine scaffold in the development of targeted cancer therapeutics. Further investigation into the direct biological effects of the parent carboxylic acid and the exploration of other derivatives are warranted to fully map the therapeutic potential of this chemical class.

References

- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery of 1,4-Benzodioxane

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its discovery and the subsequent exploration of its derivatives have paved the way for significant advancements in pharmacology. This in-depth technical guide delves into the historical synthesis of the 1,4-benzodioxane core, the development of its first biologically active derivatives, and the fundamental signaling pathways they modulate.

The Dawn of a Scaffold: The First Synthesis of 1,4-Benzodioxane

The pioneering synthesis of the parent 1,4-benzodioxane ring system, also known as 2,3-dihydro-1,4-benzodioxin, is a foundational moment in heterocyclic chemistry. While numerous methods exist today, the classical approach involves the Williamson ether synthesis, reacting catechol with a 1,2-dihaloethane. This straightforward yet elegant method laid the groundwork for the creation of a vast library of derivatives.

Experimental Protocol: Synthesis of 1,4-Benzodioxane from Catechol

This protocol outlines a representative laboratory-scale synthesis of the unsubstituted 1,4-benzodioxane scaffold.

Materials:

-

Catechol

-

1,2-Dibromoethane

-

Anhydrous Potassium Carbonate

-

Glycerol

-

Benzene

-

Magnesium Sulfate

-

Water

Procedure:

-

A mixture of catechol (11 g), 1,2-dibromoethane (23.5 g), anhydrous potassium carbonate (15 g), and freshly distilled glycerol (10 ml) is placed in a round-bottom flask fitted with a reflux condenser.[1]

-

The reaction mixture is heated in an oil bath to 150-160°C with continuous stirring and maintained at this temperature for 6 hours. It is crucial to avoid overheating to prevent resinification, which can significantly reduce the yield.[1]

-

After cooling to room temperature, 40 ml of water is added to the reaction mixture.[1]

-

The resulting solution is transferred to a separatory funnel and extracted twice with 30 ml portions of benzene.[1]

-

The combined benzene extracts are dried over anhydrous magnesium sulfate.[1]

-

The benzene is removed by distillation, and the residue is purified by vacuum distillation to yield 1,4-benzodioxane.[1]

Quantitative Data for the Synthesis of 1,4-Benzodioxane

| Parameter | Value | Reference |

| Yield | ~60% | [1] |

| Boiling Point | 100°C at 20 mmHg | [1] |

| Refractive Index (nD) | 1.5524 at 20°C | [1] |

| Molar Mass | 136.15 g/mol |

From Scaffold to Drug: The Discovery of Piperoxan and Early Bioactive Derivatives

The therapeutic potential of the 1,4-benzodioxane scaffold was first realized in the 1930s through the work of Ernest Fourneau and Daniel Bovet at the Pasteur Institute. Their investigation into derivatives of 1,4-benzodioxane led to the synthesis of piperoxan (also known as Fourneau 933 or Benodaine), the first compound recognized for its α-adrenergic blocking activity and also the first antihistamine to be discovered.[2] This seminal discovery opened the door for the development of a wide range of pharmaceuticals based on this versatile core.

Experimental Protocol: Synthesis of Piperoxan

The synthesis of piperoxan involves a multi-step process starting from catechol. The following is a general representation of the synthetic route.

Step 1: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane

-

Catechol is condensed with epichlorohydrin in the presence of an aqueous base.[2]

-

The reaction proceeds via the opening of the epoxide ring by the phenoxide anion to yield 2-hydroxymethyl-1,4-benzodioxane.[2]

Step 2: Synthesis of 2-Chloromethyl-1,4-benzodioxane

-

The hydroxyl group of 2-hydroxymethyl-1,4-benzodioxane is halogenated using thionyl chloride to produce 2-chloromethyl-1,4-benzodioxane.[2]

Step 3: Synthesis of Piperoxan

-

The final step involves the displacement of the chloride from 2-chloromethyl-1,4-benzodioxane with piperidine to yield piperoxan.[2]

Other Early Bioactive 1,4-Benzodioxane Derivatives

Following the discovery of piperoxan, research into other derivatives of 1,4-benzodioxane intensified, leading to the development of other notable compounds such as Prosympal and Dibozane. The synthesis of these compounds often utilizes 1,4-benzodioxan-2-carboxylic acid as a key intermediate.[3]

Mechanism of Action: α-Adrenergic Blockade

The primary pharmacological action of early 1,4-benzodioxane derivatives like piperoxan is the blockade of α-adrenergic receptors. These receptors are a class of G protein-coupled receptors that are targets of the catecholamines, epinephrine and norepinephrine.

The Adrenergic Signaling Pathway

Under normal physiological conditions, the binding of an agonist like norepinephrine to an α-adrenergic receptor initiates a signaling cascade. For α1-adrenergic receptors, this typically involves the activation of a Gq protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC), ultimately leading to a physiological response such as smooth muscle contraction.

Competitive Antagonism by 1,4-Benzodioxane Derivatives

Piperoxan and related compounds act as competitive antagonists at α-adrenergic receptors. This means they bind to the same site on the receptor as the endogenous agonists but do not activate it. By occupying the binding site, they prevent the natural agonists from binding and initiating the signaling cascade. This blockade of α-adrenergic signaling leads to effects such as vasodilation and a decrease in blood pressure.

Quantitative Data on Biological Activity

| Compound | Target | Activity | Value | Reference |

| Piperoxan | α-Adrenergic Receptors | Antagonist | - | |

| Prosympal | α-Adrenergic Receptors | Antagonist | - | |

| Dibozane | α-Adrenergic Receptors | Antagonist | - |

Conclusion

The discovery of the 1,4-benzodioxane scaffold and its early derivatives represents a pivotal chapter in the history of medicinal chemistry. The straightforward synthesis of the core structure provided a versatile platform for the creation of novel compounds with significant biological activity. The pioneering work of Fourneau and Bovet in identifying the α-adrenergic blocking properties of piperoxan not only introduced a new class of therapeutic agents but also laid the foundation for the development of countless other drugs that continue to impact medicine today. This enduring legacy underscores the power of fundamental chemical synthesis in driving pharmacological innovation.

References

Methodological & Application

Application Notes and Protocols for 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols involving 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair, and as potential anti-inflammatory agents.[1] The protocols detailed below cover the chemical synthesis, in vitro biological evaluation, and the underlying signaling pathways.

I. Chemical Synthesis

The synthesis of this compound and its amide derivatives involves a multi-step process commencing with 2,3-dihydroxybenzoic acid. The following protocols are based on established synthetic routes.[1]

Protocol 1: Synthesis of Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate

This protocol outlines the synthesis of the methyl ester precursor to the target carboxylic acid.

Materials:

-

2,3-dihydroxybenzoic acid

-

Methanol

-

Concentrated Sulfuric acid

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Sodium carbonate solution

-

Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Esterification of 2,3-dihydroxybenzoic acid

-

To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, add concentrated sulfuric acid (0.3 mL) at 5 °C.[1]

-

Reflux the reaction mixture for 12 hours.[1]

-

Cool the mixture to room temperature and concentrate it under vacuum.

-

Dissolve the resulting mass in ethyl acetate and wash it three times with sodium carbonate solution.

-

Dry the organic extract over magnesium sulfate and concentrate it under reduced pressure to obtain methyl 2,3-dihydroxybenzoate.[1]

Step 2: Cyclization to form the benzodioxine ring

-

Add 1,2-dibromoethane (0.17 mL, 2.0 mmol) to a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide.[1]

-

Stir the reaction mixture under reflux for 10 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate.

-

Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure to yield methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate.[1]

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid.

Materials:

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (THF)/Water mixture

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate in a mixture of methanol and water (or THF/water).

-

Add an excess of sodium hydroxide or lithium hydroxide to the solution.

-

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain this compound.

Synthesis of this compound and its Amide Derivative.

II. Biological Activity and Data

Derivatives of this compound have been evaluated for their inhibitory activity against PARP1. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀).

| Compound ID | Chemical Name | Target | IC₅₀ (µM) | Reference |

| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 | [1] |

| 3 | (Structure not specified) | PARP1 | 12 | [1] |

| 10 | (Structure not specified) | PARP1 | 0.88 | [1] |

| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-8-carboxamide | PARP1 | 0.082 | [1] |

III. Experimental Protocols for Biological Assays

Protocol 3: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol is designed to evaluate the inhibitory potential of test compounds against the PARP1 enzyme.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA

-

Biotinylated NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Test compounds (dissolved in DMSO)

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Plate reader with chemiluminescence detection capability

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

-

Add the diluted compounds to the histone-coated wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the PARP1 enzyme to all wells except the negative control.

-

Initiate the reaction by adding a mixture of activated DNA and biotinylated NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP and incubate for 30-60 minutes at room temperature.

-

Wash the plate again.

-

Add the chemiluminescent substrate and immediately measure the signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.

Mechanism of PARP1 Inhibition.

Protocol 4: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

This protocol assesses the anti-inflammatory activity of test compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: LPS, a component of gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like NO. The concentration of NO is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compounds (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Plate reader with absorbance measurement at 540 nm

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells (cells only, cells + LPS).

-

After incubation, collect the cell culture supernatant.

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Determine the percentage of NO production inhibition by the test compounds.

IV. Conclusion

The protocols and data presented herein provide a framework for the synthesis and evaluation of this compound and its derivatives as potential therapeutic agents. The detailed methodologies for chemical synthesis and in vitro biological assays, coupled with the quantitative data on PARP1 inhibition, offer a valuable resource for researchers in the field of drug discovery and development. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the Characterization of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Accurate and comprehensive characterization of this molecule is crucial for its application in research and as a potential pharmaceutical intermediate. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 4442-53-9 | [1] |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 90-94 °C | [2] |

| Boiling Point | 334.1 ± 41.0 °C (Predicted) | [2] |

| Density | 1.376 ± 0.06 g/cm³ (Predicted) | [2] |

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

Caption: Workflow for HPLC purity analysis.

Objective: To determine the purity of a sample of this compound.

Materials:

-

This compound sample

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid

-

Volumetric flasks

-

Pipettes

-

0.45 µm syringe filters

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution with Mobile Phase A and B |

| Gradient Program | Start with 95% A, hold for 2 min, ramp to 5% A over 15 min, hold for 3 min, return to initial conditions over 1 min, and equilibrate for 4 min. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

References

Application Notes and Protocols: 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid and its Derivatives as PARP1 Inhibitors

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage, playing a critical role in single-strand break repair.[1] Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1] The 2,3-dihydro-1,4-benzodioxine scaffold has been identified as a promising framework for the development of novel PARP1 inhibitors. This document provides an overview of the available data on 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid and its carboxamide derivative as PARP1 inhibitors, along with relevant experimental protocols for their evaluation.

Featured Compound

While direct inhibitory data for this compound against PARP1 is not extensively available in current literature, its derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide , has been identified as a PARP1 inhibitor.[1] High-throughput virtual screening followed by in vitro enzymatic assays identified this compound as a lead molecule for further development.[1]

Data Presentation

The inhibitory activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide and a more potent analog are summarized below.

| Compound | PARP1 IC50 (μM) |